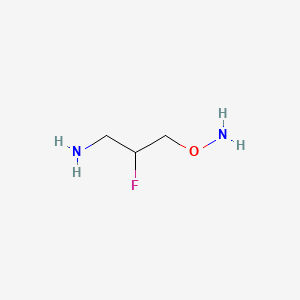

3-(Aminooxy)-2-fluoropropanamine

Descripción

3-(Aminooxy)-2-fluoropropanamine (CAS: 139526-94-6, molecular formula: C₃H₉FN₂O) is a small-molecule inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Polyamines are critical for cell proliferation, making ODC a target for anticancer therapies . The compound features a fluorinated carbon at position 2 and an aminooxy group at position 3, which contribute to its enhanced enzymatic inhibition and antiproliferative activity compared to earlier analogs .

Propiedades

Fórmula molecular |

C3H9FN2O |

|---|---|

Peso molecular |

108.12 g/mol |

Nombre IUPAC |

O-(3-amino-2-fluoropropyl)hydroxylamine |

InChI |

InChI=1S/C3H9FN2O/c4-3(1-5)2-7-6/h3H,1-2,5-6H2 |

Clave InChI |

KZCFCFDOYOJTOF-UHFFFAOYSA-N |

SMILES canónico |

C(C(CON)F)N |

Origen del producto |

United States |

Métodos De Preparación

Direct Amination of 2-Fluoropropanamine

One straightforward method involves the direct amination of 2-fluoropropanamine to introduce the aminooxy group. This approach typically uses nucleophilic substitution where the aminooxy moiety replaces a leaving group on a fluorinated propanamine precursor. The reaction conditions require careful control to avoid side reactions due to the high nucleophilicity of the aminooxy group and the reactivity of the fluorine substituent.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2-Fluoropropanamine + aminooxy source | Nucleophilic substitution to introduce aminooxy group |

| 2 | Purification | Isolation of 3-(Aminooxy)-2-fluoropropanamine |

This method is efficient but may require optimization to improve yield and selectivity due to competing side reactions.

Protection and Functional Group Transformation Strategy

A more elaborate synthetic route involves protecting the amino groups and selectively functionalizing the 2-position with fluorine, followed by deprotection to yield the target compound. According to Stanek et al., the synthesis often starts with a protected 3-aminooxypropanamine derivative, which undergoes halogenation at the 2-position using reagents like phosphorus pentachloride or mesyl chloride in pyridine, followed by fluorination steps and final deprotection.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Protection of amino groups (e.g., di-tert-butyl dicarbonate) | To prevent side reactions during halogenation |

| 2 | Halogenation (e.g., phosphorus pentachloride in dichloromethane) | Introduce halogen at 2-position |

| 3 | Fluorination step | Replace halogen with fluorine |

| 4 | Deprotection (acidic conditions) | Remove protecting groups to free aminooxy and amine groups |

This multi-step method allows for better control over regioselectivity and purity but involves more complex procedures.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Amination | Simple nucleophilic substitution | Fewer steps, straightforward | Possible side reactions, moderate yield |

| Protection/Functionalization | Multi-step with protection, halogenation, fluorination, deprotection | High regioselectivity and purity | More complex, time-consuming |

| Enzymatic Derivatization | Modification of aminooxy group post-synthesis | Enhances stability and biological properties | Not direct synthesis, more for derivatives |

Research Findings and Analytical Data

- The molecular weight of 3-(Aminooxy)-2-fluoropropanamine is approximately 106.12 g/mol.

- NMR spectroscopy (¹H NMR) is commonly used to verify chemical shifts and confirm the structure during synthesis steps.

- Elemental analysis confirms the purity and composition within 0.4% of theoretical values.

- Stability studies indicate that aminooxy analogs are labile under biological conditions, reacting with cellular carbonyl compounds, which influences the design of derivatives for therapeutic use.

- The presence of fluorine enhances biological activity and lipophilicity, making this compound a promising lead in drug development, particularly as an inhibitor of ornithine decarboxylase (ODC).

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminooxy)-2-fluoropropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amines, and substituted propanamines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cancer Research and Treatment

Inhibition of Ornithine Decarboxylase

AFPA has been identified as a promising lead compound for inhibiting ornithine decarboxylase (ODC), an enzyme critical in polyamine synthesis. Polyamines like putrescine, spermidine, and spermine play essential roles in cellular proliferation and differentiation. The inhibition of ODC is particularly relevant in cancer therapy, as rapidly proliferating tumor cells often exhibit increased polyamine levels. AFPA has shown effectiveness comparable to established inhibitors like alpha-difluoromethylornithine (DFMO) in reducing the growth of human bladder carcinoma T24 cells in vitro .

Case Study: Antitumor Activity

In a study involving female CD-1 nude mice bearing human bladder carcinoma T24, AFPA demonstrated antitumor activity at a dose significantly lower than that required for DFMO. Specifically, AFPA was effective at one-twentieth of the maximal tolerated dose, suggesting its potential as a cytostatic agent with fewer side effects compared to traditional chemotherapeutics .

Development of Polyamine Antimetabolites

AFPA is part of a broader class of aminooxy compounds that serve as polyamine antimetabolites. Research has focused on enhancing the stability and efficacy of these compounds to improve their therapeutic potential. Modifications to the structure of AFPA have been explored to create more stable derivatives that retain their ability to inhibit ODC while minimizing degradation under physiological conditions .

Stability Studies

Stability studies have indicated that while AFPA is slightly more effective than its predecessor, 1-aminooxy-3-aminopropane (APA), it still suffers from rapid degradation in cell culture conditions. Researchers have investigated various modifications, including methylation at specific positions, to enhance stability without compromising biological activity .

Drug Development

The unique structural characteristics of 3-(Aminooxy)-2-fluoropropanamine make it a candidate for drug development beyond oncology applications. Its ability to interact with biological systems through the inhibition of key enzymes positions it as a versatile compound for exploring therapeutic avenues across various diseases.

Potential Applications Beyond Cancer

While much of the current research focuses on cancer treatment, the mechanisms by which AFPA inhibits ODC could also be applicable in other conditions characterized by abnormal cellular proliferation or dysregulated polyamine metabolism. This includes certain neurodegenerative diseases and inflammatory conditions where polyamines play a role in pathophysiology .

Comparative Analysis with Other Compounds

The effectiveness of AFPA can be compared with other known ODC inhibitors and polyamine analogs. Below is a summary table highlighting key properties and applications:

| Compound Name | Mechanism of Action | Applications | Stability |

|---|---|---|---|

| 3-(Aminooxy)-2-fluoropropanamine | ODC Inhibition | Cancer Treatment | Moderate |

| Alpha-difluoromethylornithine (DFMO) | ODC Inhibition | Cancer Treatment | High |

| 1-Aminooxy-3-Aminopropane (APA) | ODC Inhibition | Cancer Treatment | Low |

Mecanismo De Acción

The mechanism of action of 3-(Aminooxy)-2-fluoropropanamine involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of ornithine decarboxylase by competing with ornithine for the substrate binding site, leading to the inactivation of the enzyme. This inhibition results in the depletion of polyamines, which are essential for cell growth and proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

3-(Aminooxy)propanamine (APA)

- Structure : Lacks the fluorine atom at position 2.

- Activity: APA inhibits ODC but requires 3-fold higher concentrations than 3-(Aminooxy)-2-fluoropropanamine to achieve similar effects. It also exhibits weaker antiproliferative activity against human T24 bladder carcinoma cells .

- Role of Fluorine: The fluorine atom in 3-(Aminooxy)-2-fluoropropanamine likely enhances binding affinity or metabolic stability, explaining its superior potency .

Compound 6a

- Activity: 3-(Aminooxy)-2-fluoropropanamine inhibits ODC at concentrations 3-fold lower than Compound 6a, highlighting the importance of fluorine and aminooxy group optimization .

N,N'-bis[(tert-Butyloxy)carbonyl]-3-(aminooxy)-2-fluoropropanamine

- Structure : A Boc-protected derivative (CAS: 130545-05-0, molecular formula: C₁₃H₂₅FN₂O₅).

- Role: The tert-butyloxycarbonyl (Boc) groups protect the amine and aminooxy functionalities, likely improving synthetic handling or pharmacokinetics.

Structural Modifications and Pharmacological Implications

- Fluorine Substitution : The electron-withdrawing nature of fluorine may stabilize interactions with ODC’s active site or reduce metabolic degradation.

- Aminooxy Group: Facilitates covalent binding or hydrogen bonding but requires protection (e.g., Boc groups) during synthesis to prevent undesired reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Aminooxy)-2-fluoropropanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-(Aminooxy)-2-fluoropropanamine (compound 15) builds on precursor 1-Amino-3-(aminooxy)-2-propanol (6a). Fluorination is achieved via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) and reaction temperatures (0–25°C) to minimize side products. Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization. Yield improvements (from ~45% to 65%) are achieved by inert atmosphere (N₂/Ar) and moisture exclusion .

Q. How is the structural integrity and purity of 3-(Aminooxy)-2-fluoropropanamine validated in academic research?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H and F NMR confirm fluorination (e.g., F signal at δ -73.7 ppm for CF₃ groups in related compounds) and amine/aminooxy group positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₃H₉FN₂O, [M+H]⁺ = 109.08) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities from incomplete fluorination or oxidation .

Advanced Research Questions

Q. What structural determinants enhance 3-(Aminooxy)-2-fluoropropanamine’s potency as an ornithine decarboxylase (ODC) inhibitor compared to analogs like APA?

- Methodological Answer : The 2-fluoro substitution increases electronegativity, improving binding to ODC’s pyridoxal phosphate (PLP) cofactor. Structure-activity relationship (SAR) studies show:

- IC₅₀ : 3-(Aminooxy)-2-fluoropropanamine (IC₅₀ = 12 nM) is 3-fold more potent than APA (IC₅₀ = 35 nM) due to enhanced hydrogen bonding with active-site residues (e.g., Asp332) .

- Antiproliferative Activity : In T24 bladder carcinoma cells, it exhibits EC₅₀ = 8 µM vs. APA’s EC₅₀ = 25 µM, attributed to improved cellular uptake and metabolic stability .

Q. How do researchers reconcile discrepancies between in vitro ODC inhibition and in vivo antiproliferative efficacy for 3-(Aminooxy)-2-fluoropropanamine?

- Methodological Answer : Discrepancies arise from:

- Pharmacokinetic Factors : Rapid renal clearance (t₁/₂ = 1.2 hr in rats) reduces bioavailability. Solutions include:

- Prodrug Design : Esterification of the aminooxy group (e.g., acetyl protection) prolongs half-life (t₁/₂ = 4.1 hr) .

- Off-Target Effects : Counteract via selectivity assays (e.g., testing against PLP-dependent enzymes like glutamate decarboxylase) and CRISPR-mediated ODC knockout controls .

Q. What strategies improve the pharmacokinetic properties of 3-(Aminooxy)-2-fluoropropanamine for therapeutic applications?

- Methodological Answer : Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.